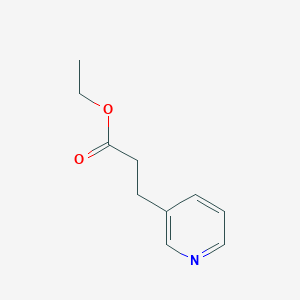

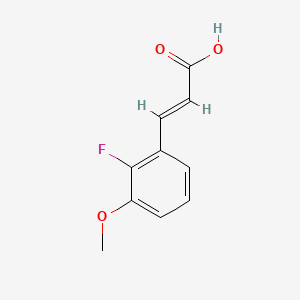

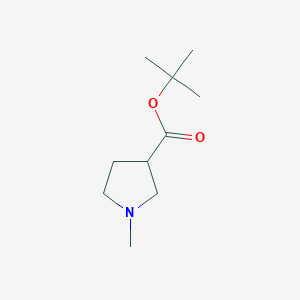

![molecular formula C14H19F6IN2O2S B3042563 3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide CAS No. 647824-15-5](/img/structure/B3042563.png)

3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide

説明

The compound “3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide” is a complex organic molecule. It contains a phenyl ring which is a common structure in organic chemistry and biochemistry. The phenyl ring in this compound is substituted with two trifluoromethyl groups at the 3 and 5 positions. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

科学的研究の応用

Medicinal Chemistry Applications

Compounds with structural similarities to 3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide have shown promising applications in medicinal chemistry. For instance, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been explored for their anticancer properties, demonstrating greater tumor-selective toxicity and the ability to modulate multi-drug resistance. These compounds induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions, making them potential antineoplastic drug candidates (Hossain et al., 2020). Similarly, sulfur-containing amino acids, due to their antioxidant properties and ability to chelate heavy metals, contribute to cell protection against oxidative stress and heavy metal toxicity, highlighting their therapeutic potential (Čolović et al., 2018).

Material Science Applications

In the realm of material science, BODIPY-based materials, which share some structural resemblances, have been utilized in organic light-emitting diodes (OLEDs). These materials offer a platform for applications ranging from sensors to organic photovoltaics, demonstrating the versatility of compounds with similar structural frameworks (Squeo & Pasini, 2020).

Environmental Applications

The degradation of nitrogen-containing compounds, including amines and azo dyes, poses significant environmental challenges. Advanced oxidation processes have proven effective in mineralizing such compounds, enhancing the efficacy of water treatment schemes. This highlights the environmental relevance of studying compounds like this compound and their degradation products (Bhat & Gogate, 2021).

作用機序

Target of Action

Compounds with similar structures, such as3,5-bis(trifluoromethyl)phenyl isocyanate , have been used in the chemical derivatization of amino-functionalized model surfaces

Mode of Action

It is known that compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts, suggesting that it may play a role in various biochemical reactions .

Result of Action

It is known that similar compounds are used in promoting organic transformations , suggesting that it may have a significant impact on molecular structures and cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known that 3,5-bis(trifluoromethyl)phenyl isocyanate, a similar compound, hydrolyzes with water . Therefore, the presence of water could potentially affect the stability and efficacy of this compound. Additionally, it is moisture sensitive and should be protected from heat .

特性

IUPAC Name |

3-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]propyl-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F6N2O2S.HI/c1-22(2,3)6-4-5-21-25(23,24)12-8-10(13(15,16)17)7-11(9-12)14(18,19)20;/h7-9,21H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJREAJGAZSSES-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F6IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

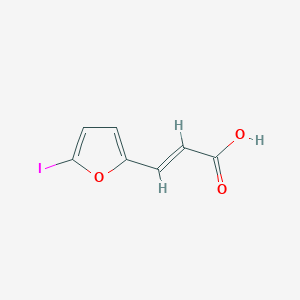

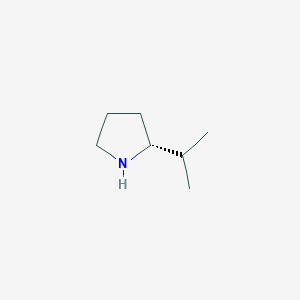

![Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B3042483.png)

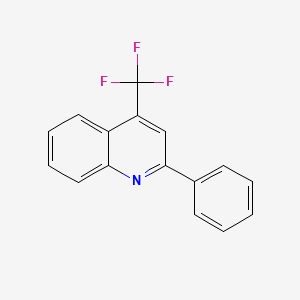

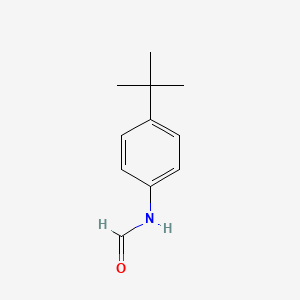

![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)

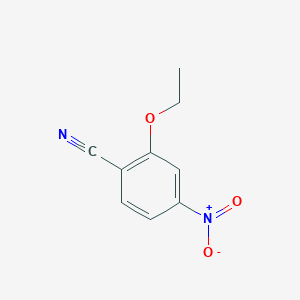

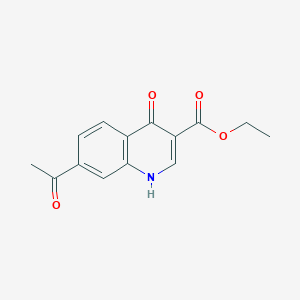

![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)

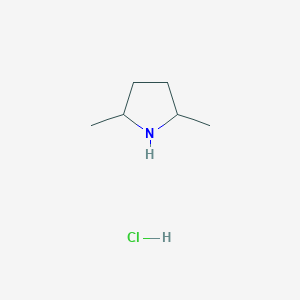

![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)